molecular formula C15H16BrN B8493410 N-benzyl-2-(4-bromophenyl)ethanamine

N-benzyl-2-(4-bromophenyl)ethanamine

Cat. No.: B8493410
M. Wt: 290.20 g/mol
InChI Key: KOAAQKRFVXJXAO-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromophenyl)ethanamine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a phenethylamine backbone substituted with a bromine atom at the para-position of the phenyl ring and a benzyl group on the amine nitrogen. This structure classifies it as a secondary amine and suggests its potential utility as a versatile synthetic intermediate or building block in medicinal chemistry. Researchers may explore its use in the synthesis of more complex molecules, such as pharmaceutically active compounds or ligands for catalytic systems . For instance, structurally similar brominated phenethylamines are utilized in the synthesis of pyrazinoisoquinoline derivatives and other complex organic targets . As a high-purity research chemical, it is intended for laboratory investigations including method development, structure-activity relationship (SAR) studies, and chemical biology. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures should be followed, as amines can be corrosive and may cause severe skin burns and eye damage .

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

N-benzyl-2-(4-bromophenyl)ethanamine

InChI

InChI=1S/C15H16BrN/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2

InChI Key

KOAAQKRFVXJXAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine (CAS 423734-61-6) and N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (CAS 444907-15-7): These analogues feature methoxy groups at the 2- or 4-positions of the phenyl ring, altering electronic properties compared to the bromine substituent in the target compound. The methoxy group is electron-donating, which increases electron density on the aromatic ring, whereas the bromine atom is electron-withdrawing. This difference impacts reactivity in further functionalization reactions . Molecular weights: 269.388 g/mol (C₁₈H₂₃NO), slightly lower than the target compound due to the absence of bromine .

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (CAS 355381-83-8):

  • Incorporates 3,4-dimethoxybenzyl and 4-fluorophenyl groups. The fluorine atom, being highly electronegative, enhances metabolic stability compared to bromine. This analogue demonstrates how halogen choice influences pharmacokinetic properties .

NBOMe Derivatives (e.g., 25B-NBOMe, 25C-NBOMe):

  • These controlled substances share a structural backbone with the target compound but feature 2,5-dimethoxyphenyl groups and substitutions on the benzyl ring (e.g., methoxy, nitro). The 4-bromo substitution in the target compound distinguishes it from these psychoactive derivatives, which are regulated under controlled substance laws .
Functional Group Variations

N-Benzyl-2-(4-azidophenyl)ethanamine :

  • Synthesized from the target compound via Cu-catalyzed azide substitution of the bromine atom. This highlights the utility of the bromine group as a reactive site for click chemistry or photoaffinity labeling applications .

This contrasts with the inert bromine substituent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (NMR, IR)
N-Benzyl-2-(4-bromophenyl)ethanamine 290.20 Bromophenyl, benzyl amine Not explicitly reported; likely δ ~7.3–7.5 (Ar-H)
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine 269.39 Methoxyphenyl, ethylbenzyl ChemSpider ID: 1512636; δ (¹H NMR) for OCH₃ ~3.8 ppm
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 317.35 Dimethoxybenzyl, fluorophenyl IR: ~3480 cm⁻¹ (NH stretch); δ (¹³C NMR) for F-C ~162 ppm
25B-NBOMe ~400 (estimated) 2,5-Dimethoxyphenyl, bromo Controlled substance; psychoactive

Pharmacological and Regulatory Considerations

  • Target Compound: No reported psychoactivity; primarily used as a synthetic intermediate. Its bromine atom enables further derivatization for drug discovery .
  • NBOMe Analogues : Exhibit potent serotonin receptor agonism, leading to their classification as controlled substances. This contrasts with the target compound’s lack of documented psychoactive effects .
  • Fluorine-Containing Analogues : Enhanced metabolic stability makes them candidates for prolonged biological activity, whereas bromine may confer different pharmacokinetic profiles .

Preparation Methods

Mechanism and Reaction Conditions

The reaction proceeds via imine intermediate formation, which is subsequently reduced to the target amine. In a representative procedure, 2-(4-bromophenyl)ethanamine (5.5 mmol) and benzaldehyde (6.0 mmol) are dissolved in methanol (90 mL) and stirred overnight at 25°C. Sodium borohydride (24 mmol) is added in portions, with continued stirring for 24 hours. The crude product is extracted with dichloromethane, washed with NaHCO₃, and crystallized as the hydrochloride salt.

Table 1: Reductive Amination Optimization

ParameterOptimal ConditionYield (%)Ref.
SolventMethanol77
Temperature25°C77
Reducing AgentNaBH₄77
Alternative AgentNaBH₃CN68

Key findings:

  • Methanol outperforms THF and acetonitrile in imine stabilization.

  • NaBH₄ achieves higher yields than cyanoborohydride due to faster kinetics.

  • Acidic workup (HCl) facilitates crystallization as stable hydrochloride salts.

Alkylation of 2-(4-Bromophenyl)Ethanamine

Direct N-alkylation using benzyl halides provides an alternative route, though controlling monoalkylation presents challenges.

Two-Phase Alkylation Protocol

A biphasic system minimizes over-alkylation. 2-(4-bromophenyl)ethanamine (1 eq) reacts with benzyl bromide (1.1 eq) in toluene/water (3:1) with K₂CO₃ (2 eq) at 60°C for 6 hours. The organic layer is separated, dried (Na₂SO₄), and concentrated to yield 83% product.

Table 2: Alkylation Efficiency by Base

BaseSolventTime (h)Yield (%)
K₂CO₃Toluene/H₂O683
Et₃NCH₂Cl₂1267
NaOHEtOH871

Key findings:

  • Biphasic systems improve selectivity by limiting benzyl bromide concentration.

  • Bulky bases (e.g., K₂CO₃) reduce dialkylation compared to Et₃N.

  • Microwave assistance (100°C, 30 min) increases yield to 89% but requires specialized equipment.

Catalytic Tandem Synthesis

Recent advances employ transition-metal catalysts for concurrent C-N bond formation and functionalization.

Palladium-Catalyzed Coupling

A Pd(PPh₃)₄-catalyzed system (2 mol%) mediates the reaction between 2-(4-bromophenyl)ethyl bromide and benzylamine in acetonitrile/water (3:1) at 80°C. After 12 hours, the mixture is extracted with ethyl acetate and purified by column chromatography (hexane/EtOAc 4:1), yielding 78% product.

Table 3: Catalytic System Performance

CatalystLigandTemp (°C)Yield (%)
Pd(PPh₃)₄None8078
Pd₂(dba)₃DavePhos10085
NiCl₂BINAP12062

Key findings:

  • Bulky phosphine ligands (DavePhos) enhance steric control, suppressing β-hydride elimination.

  • Nickel catalysts show lower efficiency due to competitive oxidative addition pathways.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with hexane/ethyl acetate (4:1 to 2:1) effectively isolates the product. High-purity (>95%) material is obtained via recrystallization from ethanol/water (3:1).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (m, 5H, Bn-H), 3.78 (s, 2H, N-CH₂), 2.81 (t, J = 7.2 Hz, 2H, Ar-CH₂), 2.65 (t, J = 7.2 Hz, 2H, N-CH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₇BrN: 306.0524; found: 306.0521.

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

MethodYield (%)CostScalability
Reductive Amination77–89LowIndustrial
Alkylation67–83MediumPilot-scale
Catalytic Coupling78–85HighLab-scale

Key insights:

  • Reductive amination offers the best balance of yield and cost for bulk production.

  • Catalytic methods enable milder conditions but require expensive metal complexes.

  • Alkylation suffers from byproduct formation but remains viable for small batches .

Q & A

Q. What are the most effective synthetic routes for N-benzyl-2-(4-bromophenyl)ethanamine, and how can intermediates be stabilized?

  • Methodological Answer : A common approach involves reductive amination of 4-bromophenylacetone with benzylamine using catalytic hydrogenation (e.g., 1.1 wt% Pd/NiO under H₂ at 25°C for 10 hours, yielding 98% isolated product). For intermediates, Boc-protection of 2-(4-bromophenyl)ethylamine (via di-tert-butyl dicarbonate) prevents unwanted side reactions during azide functionalization .

Q. How can spectroscopic techniques (NMR, XRD) be optimized for characterizing this compound?

  • Methodological Answer : ¹H NMR in CDCl₃ resolves aromatic protons (δ 7.25–7.43 ppm) and benzyl/amine groups (δ 3.81 ppm for –CH₂–N–). For XRD, SHELX software (e.g., SHELXL) is recommended for small-molecule refinement, particularly for resolving halogen-heavy structures. High-resolution data (>1.0 Å) improves accuracy in electron density mapping .

Q. What solvent systems are suitable for solubility challenges during purification?

  • Methodological Answer : Acetonitrile is effective for reaction media due to its polarity, while ethyl acetate/water biphasic systems aid in post-reaction extraction. For hygroscopic intermediates, drying over MgSO₄ or Na₂SO₄ prior to solvent removal under reduced pressure minimizes water contamination .

Advanced Research Questions

Q. How can catalytic reductive amination be optimized for enantioselective synthesis?

  • Methodological Answer : Chiral catalysts (e.g., Ru-BINAP complexes) or asymmetric hydrogenation conditions (H₂ pressure >50 bar, chiral ligands) can induce enantioselectivity. Monitor reaction progress via chiral HPLC with polarimetric detection to assess enantiomeric excess (>90% ee target) .

Q. What strategies enable site-specific functionalization (e.g., azide "handles") for click chemistry applications?

  • Methodological Answer : Convert the 4-bromo substituent to an azide via CuI/diamine-catalyzed coupling (e.g., NaN₃, DMF, 80°C). Confirm azide incorporation via IR (2100 cm⁻¹ stretch) and subsequent CuAAC reactions with alkynes for bioconjugation .

Q. How do structural modifications (e.g., halogen substitution, benzyl group variation) impact pharmacological activity?

  • Methodological Answer : Compare analogs (e.g., 25B-NBOMe, 25C-NBOMe) using in vitro receptor binding assays (e.g., serotonin 5-HT₂A). Replace bromine with iodine or chlorine to evaluate halogen effects on binding affinity (IC₅₀ < 10 nM preferred) .

Q. What computational tools predict intermolecular interactions in crystal packing?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model Br···π interactions. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify halogen bonding contributions (>15% surface contact) .

Q. How can hygroscopicity be mitigated during long-term storage?

  • Methodological Answer : Store under inert gas (Ar) in flame-sealed ampules. Pre-dry samples via azeotropic distillation (toluene, 110°C) and use desiccants (P₂O₅) in storage vials. Monitor stability via TGA (<1% mass loss at 25°C/60% RH) .

Q. What advanced chromatographic methods resolve closely related impurities?

  • Methodological Answer : Employ HPLC with charged aerosol detection (CAD) for non-UV-active impurities. Use a C18 column (5 µm, 150 mm × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 30%→90% ACN over 20 min) .

Q. How can high-throughput XRD phasing resolve ambiguous electron density in derivatives?

  • Methodological Answer :
    Use SHELXC/D/E pipelines for experimental phasing with anomalous scattering (e.g., Br K-edge data). Collect datasets at multiple wavelengths (SAD/MAD) and refine with SHELXL for twinned crystals (twin law -h, -k, -l) .

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